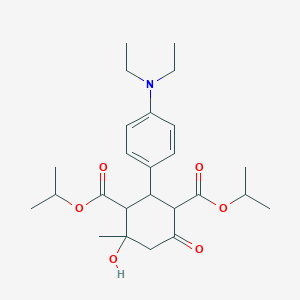![molecular formula C10H11ClO2 B248879 Methyl 2-[2-(chloromethyl)phenyl]acetate](/img/structure/B248879.png)
Methyl 2-[2-(chloromethyl)phenyl]acetate
Descripción general
Descripción
Methyl 2-[2-(chloromethyl)phenyl]acetate, also known as MCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is an organic compound that is widely used as a starting material in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. The purpose of
Aplicaciones Científicas De Investigación
Methyl 2-[2-(chloromethyl)phenyl]acetate has been extensively studied for its potential applications in various fields. It is commonly used as a starting material for the synthesis of various pharmaceuticals, such as antihistamines, antipsychotics, and anti-inflammatory drugs. Methyl 2-[2-(chloromethyl)phenyl]acetate is also used as an intermediate in the synthesis of agrochemicals, such as insecticides and herbicides.
Mecanismo De Acción
The mechanism of action of Methyl 2-[2-(chloromethyl)phenyl]acetate is not well understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. The active form of Methyl 2-[2-(chloromethyl)phenyl]acetate is thought to inhibit the activity of certain enzymes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[2-(chloromethyl)phenyl]acetate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory diseases. Methyl 2-[2-(chloromethyl)phenyl]acetate has also been shown to have antihistaminic effects, which could be useful in the treatment of allergic reactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-[2-(chloromethyl)phenyl]acetate is its ease of synthesis. It can be produced in large quantities at a relatively low cost, making it a popular choice for lab experiments. However, one of the limitations of Methyl 2-[2-(chloromethyl)phenyl]acetate is its potential toxicity. It has been shown to be toxic to certain cell lines, and caution should be taken when handling and using it in experiments.
Direcciones Futuras
There are many potential future directions for the study of Methyl 2-[2-(chloromethyl)phenyl]acetate. One area of research could be focused on further understanding its mechanism of action and how it interacts with specific enzymes in the body. Another potential direction could be the development of new pharmaceuticals and agrochemicals based on Methyl 2-[2-(chloromethyl)phenyl]acetate. Finally, more studies could be conducted to investigate the potential toxicity of Methyl 2-[2-(chloromethyl)phenyl]acetate and how it can be safely used in lab experiments.
Propiedades
Nombre del producto |
Methyl 2-[2-(chloromethyl)phenyl]acetate |
|---|---|
Fórmula molecular |
C10H11ClO2 |
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
methyl 2-[2-(chloromethyl)phenyl]acetate |
InChI |
InChI=1S/C10H11ClO2/c1-13-10(12)6-8-4-2-3-5-9(8)7-11/h2-5H,6-7H2,1H3 |
Clave InChI |
MKQGUCPIBZQIRP-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=CC=C1CCl |
SMILES canónico |
COC(=O)CC1=CC=CC=C1CCl |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)
![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



